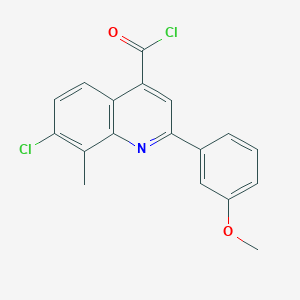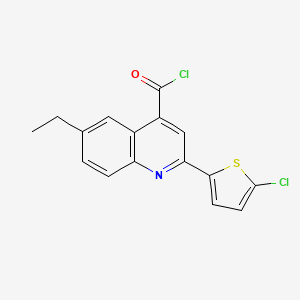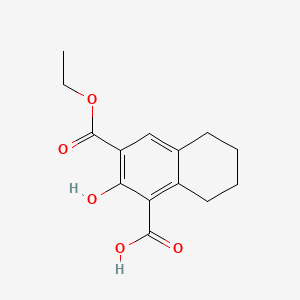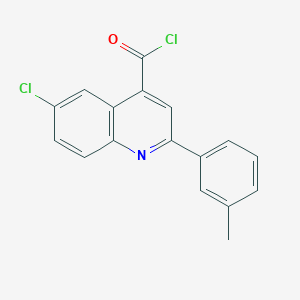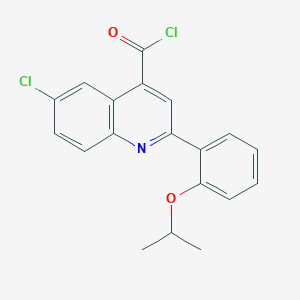
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride, also known as ciprofloxacin hydrochloride, is a fluoroquinolone antibiotic used to treat bacterial infections. It is a synthetic compound that belongs to the fluoroquinolone family of antibiotics, which are used to treat a wide variety of bacterial infections. Ciprofloxacin hydrochloride is the hydrochloride salt form of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic with antibacterial activity. It inhibits bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), two enzymes required for DNA replication, transcription, repair, and recombination.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
- Thionyl chloride has been shown to chlorinate quinoline compounds in specific positions, influencing the synthesis and reactivity of similar compounds like 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride (Kutkevichus, Sherenas, & Poshyunas, 1974).
Optical and Structural Properties
- The structural and optical properties of quinoline derivatives have been extensively studied, providing insights into the behavior of similar compounds under different conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mechanisms of Chlorination
- Research on quinolinic aminoxyls, related to 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride, reveals the mechanisms of chlorination and deoxygenation in these compounds (Cardellini et al., 1994).
Application in Thin Films and Electronics
- Quinoline derivatives are used in thin films, affecting their electrical and dielectric properties, which could extend to similar compounds (Zeyada et al., 2016).
Catalysis and Reaction Mechanisms
- The synthesis and reaction mechanisms involving quinoline derivatives, like the catalytic formation of chloroquinolines, offer insights into the potential reactivity of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride (Isobe et al., 2008).
Spectroscopic and Chemosensory Applications
- Studies on the spectroscopic properties of quinoline derivatives, and their potential as chemosensors for different cations, indicate similar applications for 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride (Hranjec et al., 2012).
Propiedades
IUPAC Name |
6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEHLCLYTGOLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






